

Technical Characterization Guide: Solubility Profiling of (R)-3-Methylindoline-4-carboxylic Acid

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Compound of Interest

Compound Name: (R)-3-Methylindoline-4-carboxylic acid

Cat. No.: B13343692

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Executive Summary

(R)-3-Methylindoline-4-carboxylic acid (CAS: 2306253-05-2) represents a critical chiral scaffold in the synthesis of diverse pharmaceutical agents, particularly in kinase inhibition and GPCR modulation.[1] Unlike its achiral indole precursors, this saturated indoline derivative exhibits distinct amphoteric properties that complicate its solubility profile.

This guide provides a comprehensive solubility framework. It moves beyond static data points to establish a predictive and empirical model for handling this compound in organic synthesis, purification, and formulation. We address the zwitterionic challenges inherent to the amino-acid-like structure and provide a self-validating protocol for precise solubility determination.

Part 1: Physicochemical Basis of Solubility

To master the solubility of **(R)-3-Methylindoline-4-carboxylic acid**, one must first understand its internal "push-pull" electronic environment.

Structural Analysis & Zwitterionic Behavior

The molecule contains two ionizable groups with opposing characteristics:

- Secondary Amine (Indoline N1): Weakly basic (Predicted pKa ~ 8.5–9.5).
- Carboxylic Acid (C4 Position): Weakly acidic (Predicted pKa ~ 3.8–4.2).

The Isoelectric Challenge: In neutral media (pH ~4–7) or non-protic polar solvents, the molecule tends to adopt a zwitterionic state (deprotonated carboxylate / protonated amine). This internal salt formation significantly reduces solubility in non-polar organic solvents (e.g., Hexane, Toluene) and creates a "solubility valley" in water at neutral pH.

Lipophilicity (LogP)

- Predicted LogP: ~1.8 – 2.2
- Implication: The molecule has moderate lipophilicity. While the hydrocarbon skeleton favors organic solvation, the polar functional groups require solvents capable of hydrogen bonding (H-bond donors/acceptors) to disrupt the crystal lattice.

Part 2: Solubility Profile & Solvent Categorization

The following profile categorizes solvents based on their interaction mechanism with the **(R)-3-methylindoline-4-carboxylic acid** scaffold.

Table 1: Predicted Solubility Performance Matrix

Solvent Class	Representative Solvents	Solubility Potential	Mechanistic Insight	Application
Polar Aprotic	DMSO, DMF, DMAc	High (>100 mg/mL)	High dielectric constant disrupts zwitterionic lattice; strong dipole interactions.	Stock solutions, Reaction media. [2]
Polar Protic	Methanol, Ethanol	Moderate to High	Solvates both ionic and non-ionic forms via H-bonding. Solubility increases significantly with heat.	Crystallization, HPLC diluent.
Chlorinated	Dichloromethane (DCM), Chloroform	Moderate	Good solubilization of the non-ionic form. May require small % MeOH to break zwitterions.	Extraction, Work-up.
Esters/Ketones	Ethyl Acetate, Acetone	Low to Moderate	Limited H-bond donation capability. Often requires heating to achieve dissolution.	Anti-solvent crystallization.

Ethers	THF, MTBE, 2-MeTHF	Moderate	THF performs well due to oxygen lone pairs; MTBE is often poor (good anti-solvent).	Reaction solvent (Reductions).[2]
Hydrocarbons	Hexane, Heptane, Toluene	Insoluble / Low	Inability to overcome crystal lattice energy of the polar core.	Anti-solvent for precipitation.



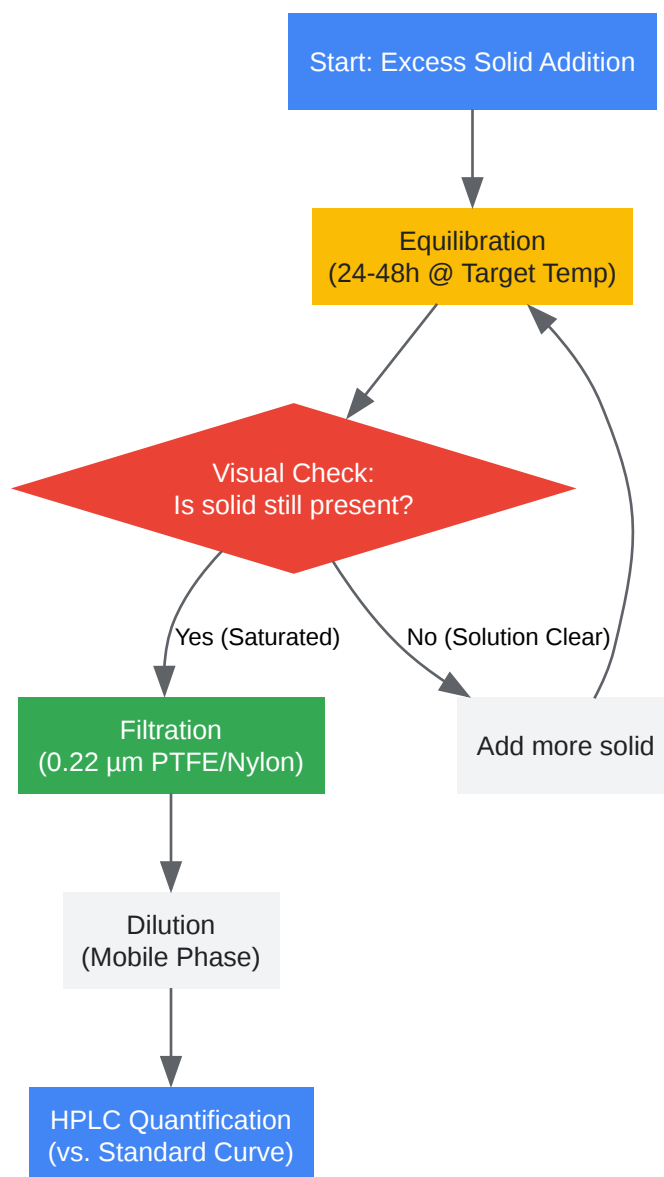
Critical Formulation Note: Solubility in organic solvents can be drastically enhanced by breaking the zwitterion. Adding 1-2 equivalents of a base (e.g., TEA) or acid (e.g., TFA) converts the molecule to a single ionic species, increasing solubility in polar organic media by orders of magnitude.

Part 3: Self-Validating Experimental Protocol

As exact solubility values fluctuate based on polymorph purity and enantiomeric excess (ee), researchers must generate site-specific data. Below is a self-validating workflow designed to ensure data integrity.

The Equilibrium Solubility Workflow

This protocol utilizes a "Shake-Flask" method coupled with HPLC quantification, compliant with OECD 105 guidelines.



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Figure 1: Iterative saturation workflow ensuring thermodynamic equilibrium is reached before quantification.

Analytical Methodology (HPLC)

To quantify the dissolved fraction accurately, use the following generic method parameters adapted for indoline derivatives.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).

- Mobile Phase A: Water + 0.1% Formic Acid (Suppresses ionization of acid, sharpens peak).
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV @ 254 nm (Indoline core absorption) and 280 nm.
- Validation: Linearity ($R^2 > 0.999$) must be established using a standard solution in DMSO.

Part 4: Applications in Process Engineering

Understanding the solubility profile allows for the optimization of two critical processes:

Chiral Resolution via Crystallization

(R)-3-Methylindoline-4-carboxylic acid is often isolated from a racemic mixture.

- Technique: Diastereomeric Salt Formation.
- Solvent Strategy: Use a solvent where the desired (R)-isomer salt is less soluble than the (S)-isomer salt.
- Recommendation: Ethanol/Water or IPA/Water mixtures are ideal. The protic nature solvates the unwanted isomer while the lattice energy of the target diastereomer forces precipitation upon cooling.

Reaction Solvent Selection

For downstream coupling reactions (e.g., Amide coupling at the -COOH):

- Avoid: Protic solvents (MeOH/EtOH) if using activated esters, to prevent side reactions.
- Select: DMF or DCM. If solubility in DCM is poor, add a tertiary base (DIPEA) to solubilize the carboxylic acid as an ammonium salt, making the system homogeneous.

References

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